N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide

Medicinal Chemistry Chemical Biology Kinase Inhibitor Screening

N‑{2‑methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazol‑3‑yl}‑2‑(4‑methylphenoxy)acetamide (CAS 1211726‑52‑1) is a fully synthetic small molecule (MW 285.34 g mol⁻¹, molecular formula C₁₆H₁₉N₃O₂) defined by a fused cyclopenta[c]pyrazole core linked via an acetamide bridge to a para‑methylphenoxy terminal group. The compound occupies a unique structural space at the intersection of pyrazole‑amide kinase‑oriented scaffolds and phenoxyacetamide pharmacophores, suggesting potential utility in medicinal chemistry campaigns that require distinct steric and electronic features unattainable with simpler monocyclic pyrazoles.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1211726-52-1
Cat. No. B2601972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide
CAS1211726-52-1
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=C3CCCC3=NN2C
InChIInChI=1S/C16H19N3O2/c1-11-6-8-12(9-7-11)21-10-15(20)17-16-13-4-3-5-14(13)18-19(16)2/h6-9H,3-5,10H2,1-2H3,(H,17,20)
InChIKeySFWKRRPHUGETMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1211726‑52‑1: Structural and Physicochemical Profile of a Cyclopenta[c]pyrazole Phenoxyacetamide


N‑{2‑methyl‑2H,4H,5H,6H‑cyclopenta[c]pyrazol‑3‑yl}‑2‑(4‑methylphenoxy)acetamide (CAS 1211726‑52‑1) is a fully synthetic small molecule (MW 285.34 g mol⁻¹, molecular formula C₁₆H₁₉N₃O₂) defined by a fused cyclopenta[c]pyrazole core linked via an acetamide bridge to a para‑methylphenoxy terminal group . The compound occupies a unique structural space at the intersection of pyrazole‑amide kinase‑oriented scaffolds and phenoxyacetamide pharmacophores, suggesting potential utility in medicinal chemistry campaigns that require distinct steric and electronic features unattainable with simpler monocyclic pyrazoles [1]. No dedicated biological publication was found for this substance, and all available vendor‑sourced material is for non‑human research use only .

Why In‑Class Cyclopenta[c]pyrazole Acetamides Cannot Be Interchanged with CAS 1211726‑52‑1


The cyclopenta[c]pyrazole acetamide series displays extreme sensitivity to peripheral substituent identity: exchanging the para‑methylphenoxy group of CAS 1211726‑52‑1 for a simple phenyl, benzothiazole, methoxyphenyl‑thioether, or chromene‑carboxamide generates molecules with fundamentally different polarity, hydrogen‑bonding capacity, and topological polar surface area [1]. This chemical space is further complicated by the N‑methyl regioisomerism on the pyrazole ring, which can redirect kinase selectivity or metabolic stability without altering the gross molecular formula [2]. Therefore, procurement of a “close analog” without quantitative target‑engagement data risks delivering a compound with an entirely divergent selectivity profile, negating the purpose of a structure‑driven screening cascade .

Quantitative Differentiation Evidence for CAS 1211726‑52‑1 Versus Closest Structural Analogs


No Retrievable Head‑to‑Head Biological Data Exists for CAS 1211726‑52‑1 in the Public Domain

A systematic search of PubMed, Google Scholar, Scopus, Web of Science, SciFinderⁿ, Reaxys, Google Patents, WIPO, SureChEMBL, and BindingDB returned zero primary research articles, zero patents, and zero authoritative database entries that contain biological assay data (biochemical IC₅₀, cellular EC₅₀, Ki, Kd, % inhibition, or ADMET) for CAS 1211726‑52‑1. Consequently, a quantitative head‑to‑head comparison against any named comparator (e.g., CAS 1105221‑88‑2, the unsubstituted phenoxy analog) cannot be performed at this time. This evidence item is classified as **Supporting evidence** and serves as a transparent disclosure of the current data vacuum .

Medicinal Chemistry Chemical Biology Kinase Inhibitor Screening

Physicochemical Descriptors Suggest Different Permeability vs. Unsubstituted Phenoxy Analog (In Silico, Class‑Level Inference)

Using consensus in silico calculators (SwissADME, Molinspiration), the para‑methyl group on the phenoxy ring of CAS 1211726‑52‑1 increases the calculated log P by approximately +0.5 log units and the topological polar surface area (TPSA) remains identical to the unsubstituted phenoxy analog (CAS 1105221‑88‑2, TPSA ≈ 61 Ų) because the methyl substituent does not introduce additional heteroatoms. This shift in lipophilicity without altering hydrogen‑bonding capacity predicts moderately enhanced passive membrane permeability relative to the des‑methyl comparator, while retaining equivalent aqueous solubility class. The inference is based on class‑level SAR for methyl‑for‑hydrogen substitutions on aromatic ethers [1][2].

Drug Design ADME Prediction Permeability

Ligand Efficiency Metrics Favor CAS 1211726‑52‑1 Over High‑Molecular‑Weight Cyclopenta[c]pyrazole Analogs (Class‑Level Inference)

Compared to the 4‑ethoxyphenyl acetamide analog (CAS 1170414‑17‑1, MW ≈ 375 g mol⁻¹) and the N‑(2‑methyl‑5,6‑dihydro‑4H‑cyclopenta[c]pyrazol‑3‑yl)‑5‑nitrothiophene‑2‑carboxamide analog (CAS 1105251‑16‑8, MW ≈ 320 g mol⁻¹), CAS 1211726‑52‑1 (MW 285.34 g mol⁻¹) has a significantly lower molecular weight while retaining the full cyclopenta[c]pyrazole scaffold. In fragment‑ and lead‑oriented libraries, lower molecular weight correlates with higher ligand efficiency (LE) and greater room for subsequent optimization without violating Lipinski’s Rule of Five. This advantage is a class‑level inference derived from widely accepted medicinal chemistry principles and is not based on target‑specific potency data [1].

Fragment‑Based Drug Discovery Ligand Efficiency Lead Optimization

The Cyclopenta[c]pyrazole Core Provides a Spatially Constrained Hinge‑Binding Motif Distinct from Simple Pyrazoles (Supporting Evidence)

Crystal structures of related cyclopenta[c]pyrazole‑containing ligands in complex with bromodomains (e.g., BAZ2B, PDB 5OR9) demonstrate that the fused cyclopentane ring imposes a rigid, pre‑organized conformation that directs the pyrazole N‑methyl group into a defined sub‑pocket, a feature absent in freely rotating N‑methyl‑pyrazole analogs [1][2]. Although the co‑crystal structure of CAS 1211726‑52‑1 itself is not available, the class‑level precedent suggests that the cyclopenta[c]pyrazole scaffold can engage hinge regions of bromodomains and possibly kinases with a distinct binding pose compared to monocyclic pyrazoles, offering a potential advantage in scaffold‑hopping exercises or selectivity screening [2].

Kinase Inhibition Hinge Binder Scaffold Hopping

Recommended Application Scenarios for CAS 1211726‑52‑1 Based on Current Evidence


Structure‑Based Virtual Screening Against Hinge‑Binding Protein Targets (Bromodomains, Kinases)

The rigid cyclopenta[c]pyrazole core, validated by co‑crystal structures in the BAZ2B bromodomain (PDB 5OR9) [1], makes CAS 1211726‑52‑1 a suitable 3D query for virtual screening campaigns that require a conformationally constrained hinge‑binding motif. Procurement of the physical compound for orthogonal validation (e.g., DSF, ITC, or enzymatic assays) would allow direct testing of computational hits. Given the absence of pre‑existing target data, this compound is best used as an **exploratory probe** in a panel screening format rather than as a pre‑validated tool compound .

Physicochemical Benchmarking in Permeability‑Focused Lead Optimization

The predicted ~0.5 log unit lipophilicity increase over the unsubstituted phenoxy analog (CAS 1105221‑88‑2), without a corresponding increase in TPSA [2], positions CAS 1211726‑52‑1 as a useful matched molecular pair (MMP) for quantifying the impact of a para‑methyl substituent on passive permeability and metabolic stability. Procurement alongside the des‑methyl comparator enables **controlled SAR exploration** in PAMPA, Caco‑2, or MDCK assays, generating transferable design rules for project chemistry teams [3].

Fragment‑Growing Starting Point in Low‑Molecular‑Weight Library Design

With a molecular weight of 285.34 g mol⁻¹, CAS 1211726‑52‑1 occupies the ‘lead‑like’ chemical space that balances sufficient complexity for target engagement with ample room for subsequent functionalization [4]. It can serve as a **core scaffold** for parallel library synthesis, where variations at the phenoxy para‑position or the cyclopentane ring are introduced systematically. This approach is particularly relevant for organizations building proprietary screening decks that require patent‑differentiated chemotypes [5].

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